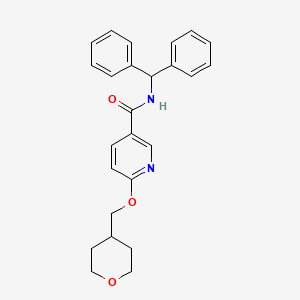

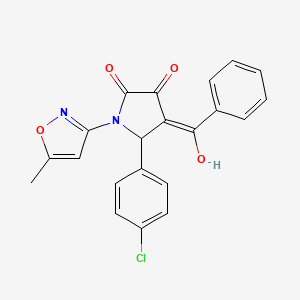

![molecular formula C18H24N2O4 B2427397 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 899734-28-2](/img/structure/B2427397.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, material science, and other areas.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide.

Scientific Research Applications

Catalytic Reaction Enhancements

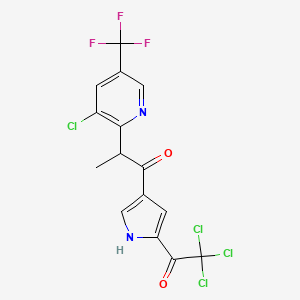

One study demonstrates the use of related oxalamide compounds as effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. These reactions require minimal catalytic amounts and allow for the synthesis of internal alkynes with great diversity, highlighting the ligands' efficiency in facilitating these chemical transformations (Chen et al., 2023).

Spiro Compound Synthesis

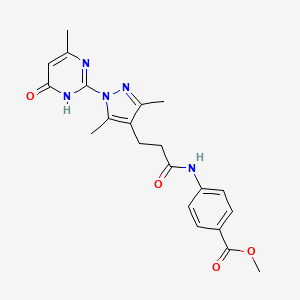

Research on vic-dioxime ligands, which include structures closely related to the one , focuses on their preparation and coordination with metal ions like CoII, NiII, CuII, and ZnII. These compounds are interesting for their potential applications in coordination chemistry and material science, providing insights into the coordination modes and structural diversity of spiro compounds (Canpolat & Kaya, 2004).

Novel Synthetic Routes

Another aspect of research involves developing new synthetic routes to previously unknown structures. For example, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate leading to the synthesis of bishydrazones and subsequently to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes showcases innovative methods to generate complex molecular architectures, which are valuable in synthetic organic chemistry (Attanasi et al., 2001).

Synthetic Methodology Development

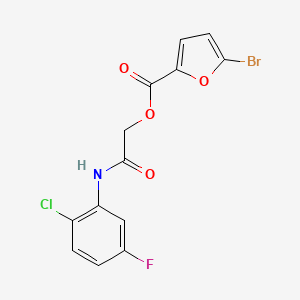

There is ongoing development in synthetic methodologies, including novel one-pot approaches for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These methods are crucial for the efficient synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility and utility of these compounds in organic synthesis (Mamedov et al., 2016).

Pheromone Synthesis and Applications

Spiro compounds, closely related to the one of interest, are also significant in the synthesis of insect pheromones. Research in this area includes the synthesis and characterization of volatile spiroacetals found in insect secretions, offering potential applications in pest control and ecological studies (Francke & Kitching, 2001).

properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-10-14-11-23-18(24-14)8-3-4-9-18/h5-7,14H,3-4,8-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFPNLGYIGSFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)

![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)

![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)

![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)